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Compound of Interest

Compound Name: (-)-Brompheniramine

Cat. No.: B1667935

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile and
potency of the enantiomers of brompheniramine, a first-generation alkylamine antihistamine.
The document delves into the stereoselective interactions of its levorotatory (-) and
dextrorotatory (+) enantiomers with histamine H1 and muscarinic receptors, presenting key
guantitative data, detailed experimental methodologies, and visual representations of relevant
biological pathways and experimental workflows. This guide is intended to serve as a valuable
resource for researchers, scientists, and professionals involved in drug development and
pharmacological research.

Core Pharmacological Profile

Brompheniramine is a racemic mixture containing equal amounts of (-)-brompheniramine
(levobrompheniramine) and (+)-brompheniramine (dexbrompheniramine). Its primary
mechanism of action is the competitive antagonism of the histamine H1 receptor, which
mediates allergic and inflammatory responses.[1] Additionally, like many first-generation
antihistamines, brompheniramine exhibits significant anticholinergic activity through its
interaction with muscarinic receptors.[1]

The pharmacological activity of brompheniramine is stereoselective, with the dextrorotatory
enantiomer, dexbrompheniramine, being the more potent H1 receptor antagonist. While
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specific Ki and pA2 values for the individual enantiomers of brompheniramine are not readily
available in publicly accessible literature, data from the closely related chlorpheniramine
indicates a significant difference in potency between its enantiomers, with the dextrorotatory
form being substantially more active.[2]

Quantitative Analysis of Receptor Affinity and
Potency

To facilitate a clear comparison of the binding affinities and functional potencies of
brompheniramine, the following tables summarize the available quantitative data for the
racemic mixture. It is important to note the absence of specific data for the individual
enantiomers in the current literature, highlighting a key area for future research.

Table 1: Histamine H1 Receptor Binding Affinity of Racemic Brompheniramine

Compound Receptor Parameter Value

(x)-Brompheniramine Histamine H1 Kd (nM) 6.06[3]

Table 2: Muscarinic Receptor Binding Affinities of Racemic Brompheniramine

Compound Receptor Subtype Ki (nM)

(x)-Brompheniramine ml 130 + 20[4]
(x)-Brompheniramine m2 200 + 30[4]
(x)-Brompheniramine m3 160 + 20[4]
(x)-Brompheniramine m4 150 + 20[4]
(x)-Brompheniramine m5 180 + 30[4]

Signaling Pathways

The therapeutic effects of brompheniramine are a direct consequence of its interaction with
specific cell surface receptors, which in turn modulates intracellular signaling cascades.
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Histamine H1 Receptor Signhaling Pathway

Antagonism of the H1 receptor by (-)-brompheniramine blocks the downstream signaling
cascade initiated by histamine. This G-protein coupled receptor (GPCR) is primarily coupled to
the Gqg/11 family of G-proteins. Upon histamine binding, Gg/11 activates phospholipase C
(PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two
secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3
triggers the release of calcium from intracellular stores, while DAG activates protein kinase C
(PKC). This signaling cascade ultimately leads to the physiological responses associated with
allergic reactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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